molecular formula C34H26CuO4 B12648832 (1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one CAS No. 6290-84-2

(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one

Cat. No.: B12648832
CAS No.: 6290-84-2
M. Wt: 562.1 g/mol
InChI Key: JWTWTYXRVBLYPR-ZCPHFLNESA-L
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Description

(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one is an organic compound characterized by its unique structure, which includes a hydroxyl group and two phenyl groups attached to a pentadienone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on factors such as yield, cost, and scalability. Catalysts and reaction conditions are optimized to ensure high selectivity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used .

Scientific Research Applications

(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

6290-84-2

Molecular Formula

C34H26CuO4

Molecular Weight

562.1 g/mol

IUPAC Name

copper;(1Z,4E)-3-oxo-1,5-diphenylpenta-1,4-dien-1-olate

InChI

InChI=1S/2C17H14O2.Cu/c2*18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15;/h2*1-13,19H;/q;;+2/p-2/b2*12-11+,17-13-;

InChI Key

JWTWTYXRVBLYPR-ZCPHFLNESA-L

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C(\[O-])/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C(\[O-])/C2=CC=CC=C2.[Cu+2]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=C(C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C=CC(=O)C=C(C2=CC=CC=C2)[O-].[Cu+2]

Origin of Product

United States

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